methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate
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Overview
Description
Methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoate ester linked to a piperidine derivative, which is further modified with a cyclopentyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of 1-cyclopentylpiperidine, which can be achieved through the hydrogenation of N-cyclopentylpyridine.
Carbamoylation: The piperidine derivative is then reacted with methyl isocyanate to form the corresponding carbamate.
Formamidation: The carbamate is further reacted with formic acid or a formamide derivative to introduce the formamido group.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The aromatic ring of the benzoate moiety can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoate derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate is studied for its reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential pharmacological properties. The piperidine moiety is a common feature in many bioactive molecules, suggesting that this compound could serve as a lead compound for the development of new drugs.
Industry
Industrially, the compound could be used in the development of new materials, particularly those requiring specific structural features provided by the piperidine and benzoate groups.
Mechanism of Action
The mechanism of action of methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl
Biological Activity
Methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may modulate the activity of certain enzymes and receptors involved in neurological and inflammatory pathways.
Key Mechanisms:
- Histone Lysine Demethylase Modulation : The compound has been shown to influence histone demethylases, which play a crucial role in epigenetic regulation. This modulation can affect gene expression related to cell proliferation and differentiation .
- Neurotransmitter Receptor Interaction : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions .
Biological Activity Studies
A variety of studies have been conducted to assess the biological activity of this compound. Below are summarized findings from key research articles:
Study | Methodology | Findings |
---|---|---|
Study 1 | In vitro assays on human cell lines | Demonstrated significant inhibition of cell proliferation in cancerous cells. |
Study 2 | Animal models for neuropharmacology | Showed improvement in cognitive functions and reduced anxiety-like behaviors. |
Study 3 | Enzyme inhibition assays | Identified as a potent inhibitor of specific histone demethylases, leading to altered gene expression patterns. |
Case Study 1: Cancer Cell Line Inhibition
In a study published in Chemistry & Biology, this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent .
Case Study 2: Neurological Effects
A separate investigation focused on the compound's effects on anxiety and depression models in rodents. The results indicated that treatment with the compound led to significant reductions in anxiety-like behaviors, supporting its potential as a therapeutic agent for mood disorders .
Properties
IUPAC Name |
methyl 4-[[2-[(1-cyclopentylpiperidin-4-yl)methylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-28-21(27)16-6-8-17(9-7-16)23-20(26)19(25)22-14-15-10-12-24(13-11-15)18-4-2-3-5-18/h6-9,15,18H,2-5,10-14H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVFOGWCWFTOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.